molecular formula C19H13BrF2N6O2S B12136320 N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12136320
M. Wt: 507.3 g/mol
InChI Key: YLTKXOYEQYUAHI-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative with a complex substitution pattern. Its structure includes:

  • N-(2-bromo-4,6-difluorophenyl) group: A halogenated aromatic ring (bromo and fluoro substituents) linked to the acetamide nitrogen.
  • Sulfanyl bridge: Connects the acetamide to a 1,2,4-triazole ring.
  • Triazole substitutions:
    • 4th position: Furan-2-ylmethyl group (a heteroaromatic substituent).
    • 5th position: Pyrazin-2-yl group (a nitrogen-rich aromatic ring).

The compound’s design leverages the triazole scaffold’s versatility in drug discovery, with furan and pyrazine moieties likely enhancing binding affinity to biological targets through π-π stacking and hydrogen bonding .

Properties

Molecular Formula

C19H13BrF2N6O2S

Molecular Weight

507.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H13BrF2N6O2S/c20-13-6-11(21)7-14(22)17(13)25-16(29)10-31-19-27-26-18(15-8-23-3-4-24-15)28(19)9-12-2-1-5-30-12/h1-8H,9-10H2,(H,25,29)

InChI Key

YLTKXOYEQYUAHI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: Starting with appropriate precursors, the triazole ring can be synthesized through cyclization reactions.

    Introduction of the furan and pyrazine groups: These groups can be introduced via nucleophilic substitution or coupling reactions.

    Attachment of the acetamide moiety: This step often involves acylation reactions.

    Bromination and fluorination: These halogenation steps are usually carried out under controlled conditions using reagents like bromine and fluorine sources.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like amines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations in analogues involve substitutions at the triazole’s 4th/5th positions and the phenyl group on the acetamide. Selected examples are summarized below:

Compound ID (Evidence) Triazole Substituents (4th/5th) Phenyl Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-(furan-2-ylmethyl), 5-(pyrazin-2-yl) 2-Br, 4,6-diF C₂₁H₁₄BrF₂N₆O₂S 555.34* High polarity due to pyrazine and furan; potential anti-inflammatory activity
4-(4-Cl-phenyl), 5-(4-MeO-phenyl) 2-Br, 4,6-diF C₂₃H₁₆BrClFN₅O₂S 598.81 Increased lipophilicity from chlorophenyl/methoxyphenyl; unconfirmed activity
4-ethyl, 5-(furan-2-yl) 2-Br, 4,6-diF C₁₇H₁₄BrF₂N₅O₂S 482.29 Lower MW; ethyl group may improve metabolic stability
4-ethyl, 5-(4-pyridinyl) 2-Br, 4,6-diF C₁₇H₁₄BrF₂N₅OS 454.29 Pyridine enhances basicity; potential kinase inhibition
4-ethyl, 5-(pyrazin-2-yl) 2-F C₁₆H₁₅FN₆OS 366.39 Simplified phenyl group; higher solubility
4-(4-Br-phenyl), 5-(pyridin-3-yl) 2-F C₂₁H₁₅BrFN₅OS 484.30 Bromophenyl increases steric bulk; unknown efficacy
4-methyl, 5-(furan-2-yl) 2-Br, 4,6-diF C₁₅H₁₁BrF₂N₄O₂S 429.24 Compact structure; tested for kinase inhibition

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological profile, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C15H13BrF2N4OS
Molecular Weight: 445.3 g/mol
IUPAC Name: this compound

The compound features a complex structure characterized by multiple functional groups, including a bromo-difluorophenyl moiety and a triazole ring. These structural elements are believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, which are critical for fungal growth. Studies have shown that derivatives of triazoles can demonstrate potent antifungal and antibacterial activities against various pathogens.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.125 μg/mL
Compound BEscherichia coli0.250 μg/mL
N-(2-bromo-4,6-difluorophenyl)-2-{...}Candida albicansTBD

Anticancer Potential

The anticancer properties of triazole derivatives have been widely studied. A notable study by Walid Fayad et al. (2019) identified a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that certain triazole derivatives exhibited cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

In a recent study evaluating the anticancer effects of triazole compounds:

  • Objective: To assess the cytotoxic effects on human cancer cell lines.
  • Methodology: Cell viability assays were performed using MTT assays.
  • Results: The compound demonstrated significant inhibition of cell proliferation in several cancer cell lines with IC50 values ranging from 10 μM to 30 μM.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: Interaction with key enzymes involved in metabolic pathways of bacteria and fungi.
  • DNA Interaction: Potential binding to DNA or RNA structures leading to disruption of replication or transcription processes.
  • Cell Membrane Disruption: Alteration of membrane integrity in microbial cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at various positions on the triazole ring or substituents can significantly influence their potency and selectivity.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased lipophilicity and membrane permeability
Sulfanyl GroupEnhanced antibacterial activity
Furan Ring PresenceImproved antifungal properties

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